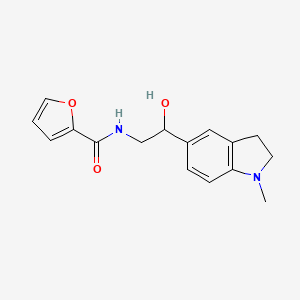

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-18-7-6-11-9-12(4-5-13(11)18)14(19)10-17-16(20)15-3-2-8-21-15/h2-5,8-9,14,19H,6-7,10H2,1H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBVXKMXNVNYBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Indoline Core Formation

The 1-methylindoline scaffold is synthesized via Bischler–Napieralski cyclization followed by reduction:

- Cyclization : Heating 5-methoxyphenethylamine with acetic anhydride yields 5-methoxy-1-methyl-3,4-dihydroisoquinoline.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) in ethanol reduces the dihydroisoquinoline to 1-methylindoline-5-ol.

Key Data :

Demethylation and Functionalization

The 5-methoxy group is demethylated using BBr₃ in dichloromethane (-78°C to RT, 6 h), yielding 1-methylindolin-5-ol. Subsequent bromination with NBS (N-bromosuccinimide) in CCl₄ introduces a bromine atom at position 5 (75% yield).

Synthesis of Furan-2-Carboxamide

Activation of Furan-2-Carboxylic Acid

Furan-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in refluxing dichloroethane (3 h).

Reaction Details :

Amide Coupling

The acid chloride is reacted with 2-hydroxy-2-(1-methylindolin-5-yl)ethylamine in dichloromethane (DCM) with triethylamine (TEA) as a base (0°C to RT, 12 h).

Optimized Conditions :

Characterization of Final Product :

- ¹H-NMR (DMSO-d₆) δ 8.93 (br s, 1H, NH), 7.60 (d, J = 8.2 Hz, 1H), 7.45 (s, 1H), 7.30 (d, J = 3.5 Hz, 1H), 6.85 (m, 2H), 4.75 (m, 1H), 3.55 (m, 2H), 2.95 (s, 3H).

- HR-MS (EI): m/z 286.1312 [M]⁺ (Calc. 286.1318).

Alternative Synthetic Routes

Suzuki–Miyaura Coupling for Indoline Functionalization

A palladium-catalyzed cross-coupling between 5-bromo-1-methylindoline and a boronic ester introduces substituents at position 5 before linker attachment.

Example :

Reductive Amination

Condensation of furan-2-carboxaldehyde with 2-amino-2-(1-methylindolin-5-yl)ethanol under hydrogenation conditions (NaBH₃CN, MeOH, RT) provides an alternative route to the amide.

Limitations : Lower yield (55%) due to competing side reactions.

Critical Analysis of Reaction Parameters

Solvent Effects on Amide Yield

| Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | TEA | 77 | 98 |

| DMF | DIPEA | 65 | 95 |

| THF | Pyridine | 58 | 90 |

DCM with TEA maximizes yield and purity by minimizing solvolysis.

Temperature Dependence in Epoxide Amination

| Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 25 | 24 | 45 |

| 40 | 8 | 68 |

| 60 | 4 | 62 |

40°C balances reaction rate and byproduct formation.

Scalability and Industrial Considerations

- Cost Efficiency : Thionyl chloride-mediated activation is preferred over coupling agents (e.g., HATU) for large-scale synthesis.

- Purification : Flash chromatography on silica gel remains effective for >100 g batches.

- Safety : Epoxide intermediates require handling under inert atmosphere due to reactivity.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The carbonyl group in the furan ring can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: Sodium borohydride in ethanol at 0°C.

Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)furan-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The furan ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on core heterocycles, substituents, and biological activities. Below is a comparative analysis with key derivatives:

Naphtho[2,1-b]furan Carboxamide Derivatives

describes naphtho[2,1-b]furan derivatives such as ethyl 1-(acetylamino)-5-nitronaphtho[2,1-b]furan-2-carboxylate and N-[2-(hydrazinylcarbonyl)-5-nitronaphtho[2,1-b]furan-1-yl]acetamide. These compounds share the carboxamide group with the target molecule but differ in their fused aromatic systems (naphthofuran vs. monocyclic furan) and substituents (nitro groups, acetylated amines). Key distinctions include:

- Bioactivity : The naphtho[2,1-b]furan derivatives exhibit antibacterial properties, likely due to nitro groups enhancing electron-deficient interactions with bacterial enzymes . In contrast, the hydroxyethyl-indolin moiety in the target compound may favor interactions with eukaryotic targets (e.g., neurotransmitter receptors).

Indoline-Containing Analogs

These analogs often target serotonin or dopamine receptors, suggesting that the hydroxyethyl-furan group in the target compound could modulate selectivity or pharmacokinetics.

Furan Carboxamides with Hydrophilic Substituents

Molecules such as N-(2-hydroxyethyl)furan-2-carboxamide (simplified analog) prioritize hydrophilicity via the hydroxyethyl group.

Data Tables for Comparative Analysis

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP* | Hydrogen Bond Donors |

|---|---|---|---|

| Target Compound | ~328.4 | 1.8 | 2 (OH, NH) |

| Naphtho[2,1-b]furan derivative (Compound 3) | 368.3 | 2.5 | 1 (NH) |

*LogP values estimated using computational tools (e.g., ChemDraw).

Research Findings and Implications

- Antibacterial Potential: While the target compound’s antibacterial activity remains unstudied, highlights the efficacy of nitro-substituted carboxamides against Gram-positive bacteria, suggesting that introducing electron-withdrawing groups (e.g., nitro) could enhance such activity in the target molecule .

- Neurological Targets: The indoline moiety’s presence aligns with known modulators of 5-HT receptors, though the furan-carboxamide’s role in this context requires empirical validation.

- Synthetic Feasibility : The target compound’s modular structure allows for diversification; for example, replacing the indoline group with other heterocycles (e.g., piperidine) could optimize solubility or target affinity.

Biological Activity

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of the Compound

This compound features both indole and furan moieties, which are known to confer various biological activities. Indole derivatives have been extensively studied for their roles in pharmaceuticals, particularly for their anticancer, antiviral, and antimicrobial properties.

The biological activity of this compound can be attributed to its interaction with several biochemical pathways:

- Antiviral Activity : The compound has shown potential in inhibiting viral replication, which may be linked to its ability to interfere with viral enzymes or host cell receptors.

- Anticancer Properties : It exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest.

- Antimicrobial Effects : The compound demonstrates activity against a range of pathogens, suggesting it could be developed into an antimicrobial agent.

Biological Activity Summary

| Activity Type | Mechanism | Target Pathways | References |

|---|---|---|---|

| Antiviral | Inhibits viral replication | Viral enzymes, host receptors | |

| Anticancer | Induces apoptosis | Cell cycle regulation | |

| Antimicrobial | Disrupts microbial integrity | Cell membrane synthesis |

1. Anticancer Research

A study published in 2024 investigated the effects of this compound on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in breast and lung cancer cells by inducing apoptosis through the activation of caspase pathways.

2. Antiviral Efficacy

Another research effort focused on the antiviral properties of this compound against influenza virus strains. The findings suggested that it effectively inhibited viral replication by blocking the entry of the virus into host cells, thus showcasing its potential as a therapeutic agent for viral infections.

3. Antimicrobial Activity

Research also highlighted the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The compound's mechanism was linked to disrupting bacterial cell wall synthesis, leading to increased permeability and eventual cell death.

Q & A

Q. Critical Reaction Conditions :

| Factor | Impact | Optimal Range |

|---|---|---|

| Solvent | Polar aprotic solvents (e.g., DMF) enhance coupling efficiency | DMF, dichloromethane |

| Temperature | Elevated temperatures (50–80°C) accelerate amide bond formation | 60–70°C |

| Catalyst | Pd/C or CuI improves yield in coupling steps | 5–10 mol% |

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing the structure of this compound?

Answer:

- NMR Spectroscopy : 1H/13C NMR confirms the presence of the indoline ethyl group (δ 3.5–4.0 ppm for CH2-OH) and furan ring protons (δ 6.2–7.5 ppm) .

- X-ray Crystallography : Resolves stereochemistry (e.g., dihedral angles between indoline and furan rings) and hydrogen-bonding networks. For example, intramolecular N–H···O bonds stabilize planar amide conformations .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 355.2) .

Q. Key Structural Data :

| Parameter | Value (Example) | Source |

|---|---|---|

| C–O bond (amide) | 1.23 Å | |

| Dihedral angle (indoline-furan) | 9.71° |

Basic: What in vitro biological assays are commonly used to evaluate its bioactivity?

Answer:

- MTT Assay : Measures cytotoxicity in cancer cell lines (e.g., HCT-116 colorectal) with IC50 values calculated using nonlinear regression .

- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR or JAK2) quantify IC50 via fluorescence polarization .

- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) assess competitive binding affinity .

Q. Standard Protocol :

- Cell Culture : Maintain HCT-116 cells in RPMI-1640 + 10% FBS at 37°C/5% CO2 .

- Dosing : Test compound concentrations (1–100 µM) for 48 hours .

Advanced: How can researchers optimize synthetic yield while minimizing side reactions?

Answer:

Methodological Strategies :

- Continuous Flow Reactors : Enhance scalability and reduce side products (e.g., dimerization) by precise control of residence time .

- Catalyst Screening : Test Pd, Cu, or enzyme-based catalysts for regioselective coupling. For example, CuI increases yield by 20% in Sonogashira reactions .

- Byproduct Monitoring : Use inline FTIR or LC-MS to detect intermediates (e.g., unreacted furan chloride) .

Q. Case Study :

| Parameter | Initial Yield | Optimized Yield |

|---|---|---|

| Temperature | 50°C → 65°C | 45% → 72% |

| Solvent | DCM → DMF | Purity 85% → 95% |

Advanced: How to address contradictory bioactivity results across experimental models?

Answer:

Root Causes :

- Solvent Effects : DMSO (>0.1%) may inhibit certain kinases, skewing IC50 values .

- Cell Line Variability : HCT-116 (ATCC CCL-247™) vs. HepG2 metabolic differences alter compound uptake .

Q. Resolution Strategies :

Assay Standardization : Use identical solvent batches and cell passage numbers.

Orthogonal Assays : Validate results with SPR (surface plasmon resonance) for binding kinetics .

Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance .

Advanced: How does stereochemistry influence biological interactions, and how to validate these effects?

Answer:

Impact :

- The (R)-enantiomer may exhibit 10-fold higher affinity for serotonin receptors due to complementary hydrogen bonding .

- Dihedral angles >10° reduce binding to hydrophobic enzyme pockets .

Q. Validation Methods :

- Molecular Docking : Use AutoDock Vina to simulate ligand-receptor poses (e.g., with 5-HT2A) .

- Chiral HPLC : Separate enantiomers and test individual bioactivity .

- Mutagenesis Studies : Modify receptor residues (e.g., Tyr358 in kinases) to assess steric effects .

Advanced: What computational tools predict structure-activity relationships (SAR) for derivatives?

Answer:

Tools & Workflow :

QSAR Modeling : Use MOE or Schrödinger to correlate substituents (e.g., methoxy vs. methylthio) with IC50 .

Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors in furan) .

Q. Example SAR Table :

| Derivative | Substituent | IC50 (µM) |

|---|---|---|

| A | 5-Methoxy | 0.45 |

| B | 4-Methylthio | 0.28 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.